Benzoic acid, 2-[[[4-(1-methylpropyl)phenyl]sulfonyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[[[4-(1-methylpropyl)phenyl]sulfonyl]amino]- is a complex organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid core substituted with a sulfonylamino group and a 4-(1-methylpropyl)phenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[[4-(1-methylpropyl)phenyl]sulfonyl]amino]- typically involves a multi-step process. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group, which is then reduced to the desired alkyl group using the Clemmensen reduction.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[[4-(1-methylpropyl)phenyl]sulfonyl]amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 2-[[[4-(1-methylpropyl)phenyl]sulfonyl]amino]- is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[[[4-(1-methylpropyl)phenyl]sulfonyl]amino]- involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-[(1-methylpropyl)amino]-, 1-methylpropyl ester
- Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]-
Uniqueness
Benzoic acid, 2-[[[4-(1-methylpropyl)phenyl]sulfonyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
1057409-93-4 |
---|---|
Molecular Formula |
C17H19NO4S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[(4-butan-2-ylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-3-12(2)13-8-10-14(11-9-13)23(21,22)18-16-7-5-4-6-15(16)17(19)20/h4-12,18H,3H2,1-2H3,(H,19,20) |
InChI Key |
SEYJPBZBAYPKAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.